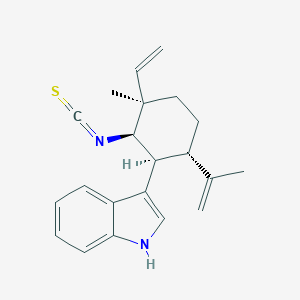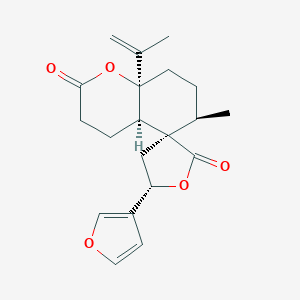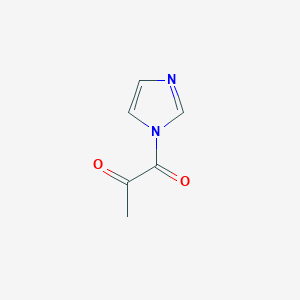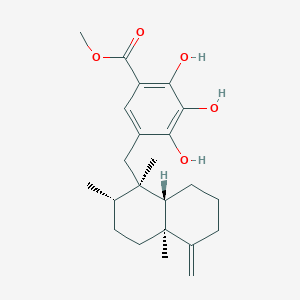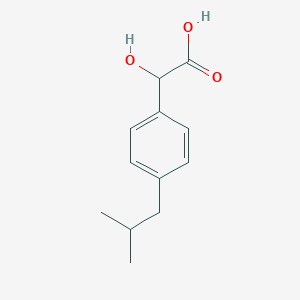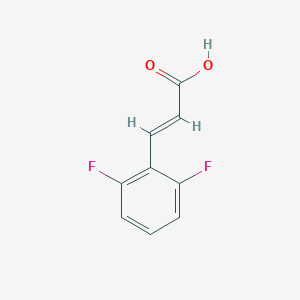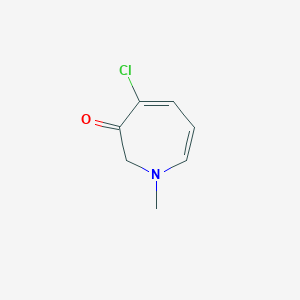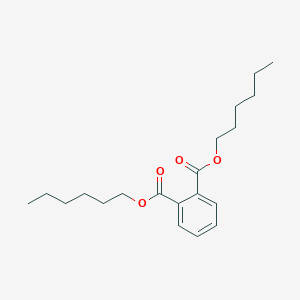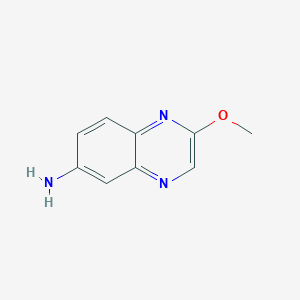
2-Methoxyquinoxalin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyquinoxalin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a quinoxaline ring with a methoxy group attached at the 2-position and an amino group at the 6-position.
作用机制
The mechanism of action of 2-Methoxyquinoxalin-6-amine is not fully understood, but studies suggest that it may act by inducing oxidative stress and DNA damage in cancer cells. Additionally, it has been shown to inhibit the activity of enzymes involved in cell proliferation, such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
Studies have reported that 2-Methoxyquinoxalin-6-amine has a low toxicity profile and does not cause significant adverse effects in vivo. Additionally, it has been shown to have good bioavailability and can penetrate cell membranes, making it a potential candidate for drug development.
实验室实验的优点和局限性
One advantage of 2-Methoxyquinoxalin-6-amine is its simple synthesis method, which makes it easy to produce in large quantities. Additionally, it has a low toxicity profile and can be used in various fields such as medicinal chemistry, material science, and catalysis.
One limitation of 2-Methoxyquinoxalin-6-amine is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its activity for specific applications.
未来方向
There are several future directions for the research and development of 2-Methoxyquinoxalin-6-amine. One direction is the optimization of its activity as an anticancer agent, with a focus on understanding its mechanism of action and identifying new targets for its activity. Additionally, there is potential for the development of new materials and catalysts based on 2-Methoxyquinoxalin-6-amine, with a focus on tuning their properties for specific applications. Finally, there is potential for the development of new synthetic methods for 2-Methoxyquinoxalin-6-amine and its derivatives, which can expand its potential applications in various fields.
科学研究应用
2-Methoxyquinoxalin-6-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce cell death in cancer cells. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In material science, 2-Methoxyquinoxalin-6-amine has been used as a building block for the synthesis of new materials with unique properties. For example, it has been used in the synthesis of metal-organic frameworks (MOFs) that have high surface area and tunable properties, making them useful for gas storage and separation.
In catalysis, 2-Methoxyquinoxalin-6-amine has been used as a ligand for the synthesis of new catalysts with high activity and selectivity. For example, it has been used in the synthesis of palladium catalysts for the Suzuki-Miyaura coupling reaction, which is an important reaction in organic synthesis.
属性
CAS 编号 |
105866-66-8 |
|---|---|
产品名称 |
2-Methoxyquinoxalin-6-amine |
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC 名称 |
2-methoxyquinoxalin-6-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,10H2,1H3 |
InChI 键 |
NEEMMUSCTBKNQU-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C=C(C=CC2=N1)N |
规范 SMILES |
COC1=CN=C2C=C(C=CC2=N1)N |
同义词 |
6-Quinoxalinamine,2-methoxy-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







